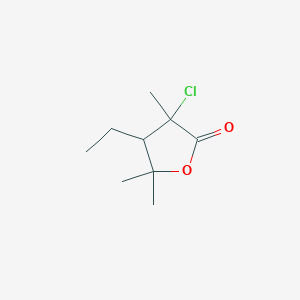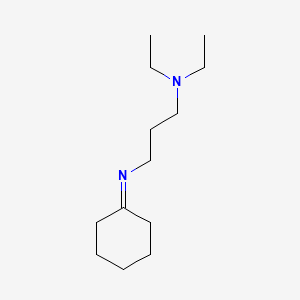
3-(Cyclohexylideneamino)-N,N-diethylpropan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Cyclohexylideneamino)-N,N-diethylpropan-1-amine is an organic compound that belongs to the class of amines It is characterized by the presence of a cyclohexylideneamino group attached to a propan-1-amine backbone, with two ethyl groups attached to the nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclohexylideneamino)-N,N-diethylpropan-1-amine typically involves the reaction of cyclohexanone with N,N-diethylpropan-1-amine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, often using an organic solvent such as toluene or ethanol. The reaction mixture is heated to promote the formation of the cyclohexylideneamino group through a condensation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring consistent product quality. The use of automated systems for reagent addition and product separation further enhances the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Cyclohexylideneamino)-N,N-diethylpropan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylamines.
Reduction: Reduction reactions can convert the cyclohexylideneamino group to a cyclohexylamino group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of cyclohexylidene oxides or hydroxylamines.
Reduction: Formation of cyclohexylamino derivatives.
Substitution: Formation of substituted amines with various functional groups.
Applications De Recherche Scientifique
3-(Cyclohexylideneamino)-N,N-diethylpropan-1-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as a catalyst in certain industrial processes.
Mécanisme D'action
The mechanism of action of 3-(Cyclohexylideneamino)-N,N-diethylpropan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a stable complex, thereby preventing the enzyme from catalyzing its substrate. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexylamine: Similar in structure but lacks the diethylpropan-1-amine group.
N,N-Diethylcyclohexylamine: Similar but with different substitution patterns on the nitrogen atom.
Cyclohexylideneamine: Lacks the diethylpropan-1-amine group.
Uniqueness
3-(Cyclohexylideneamino)-N,N-diethylpropan-1-amine is unique due to the presence of both the cyclohexylideneamino group and the diethylpropan-1-amine group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
90040-56-5 |
|---|---|
Formule moléculaire |
C13H26N2 |
Poids moléculaire |
210.36 g/mol |
Nom IUPAC |
3-(cyclohexylideneamino)-N,N-diethylpropan-1-amine |
InChI |
InChI=1S/C13H26N2/c1-3-15(4-2)12-8-11-14-13-9-6-5-7-10-13/h3-12H2,1-2H3 |
Clé InChI |
JGTRVYIWURESQR-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCCN=C1CCCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Isothiocyanato(dimethyl)[(propan-2-yl)oxy]silane](/img/structure/B14391122.png)
![2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl 3-oxobutanoate](/img/structure/B14391133.png)

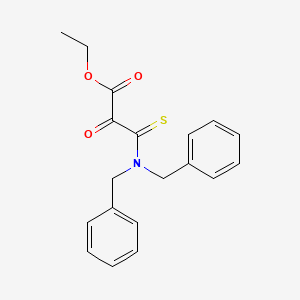


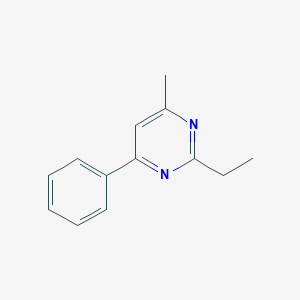

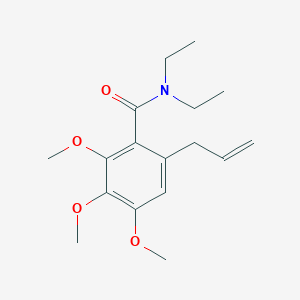
![4-[(2-Ethyl-2-methyl-1,3-dioxolan-4-yl)methyl]morpholine](/img/structure/B14391175.png)
![[1-(Benzenesulfonyl)-1H-indol-2-yl][2-(hydroxymethyl)-5-nitrophenyl]methanone](/img/structure/B14391185.png)
![benzoic acid;[(2R,4S)-2-propyl-1,3-dithiolan-4-yl]methanol](/img/structure/B14391186.png)
![2,6-Diphenyl[1,3]thiazolo[4,5-d]pyridazin-7(6H)-one](/img/structure/B14391199.png)
